
1-Phenyl-4-(1H-pyrrol-2-yl)butan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenyl-4-(1H-pyrrol-2-yl)butan-2-one is an organic compound with the molecular formula C14H15NO. It is a member of the pyrrole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-4-(1H-pyrrol-2-yl)butan-2-one can be achieved through several methods. One common approach involves the condensation of 1-phenyl-1-butanone with pyrrole under acidic conditions. This reaction typically requires a catalyst such as iron(III) chloride and is carried out in an organic solvent like ethanol .
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions
1-Phenyl-4-(1H-pyrrol-2-yl)butan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones and carboxylic acids.
Reduction: Reduction reactions typically yield alcohols and amines.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and sulfonyl chlorides are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Various substituted pyrrole derivatives.
Applications De Recherche Scientifique
1-Phenyl-4-(1H-pyrrol-2-yl)butan-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-Phenyl-4-(1H-pyrrol-2-yl)butan-2-one involves its interaction with various molecular targets and pathways. It is known to inhibit specific enzymes and receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase enzymes, resulting in anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Acetylpyrrole: Similar in structure but lacks the phenyl group.
1-Phenyl-2-pyrrolidinone: Contains a pyrrolidinone ring instead of a pyrrole ring.
1-Phenyl-1-butanone: Lacks the pyrrole ring.
Uniqueness
1-Phenyl-4-(1H-pyrrol-2-yl)butan-2-one is unique due to its combination of a phenyl group and a pyrrole ring, which imparts distinct chemical and biological properties. This combination allows it to participate in a variety of chemical reactions and exhibit diverse biological activities .
Propriétés
Numéro CAS |
396727-61-0 |
|---|---|
Formule moléculaire |
C14H15NO |
Poids moléculaire |
213.27 g/mol |
Nom IUPAC |
1-phenyl-4-(1H-pyrrol-2-yl)butan-2-one |
InChI |
InChI=1S/C14H15NO/c16-14(9-8-13-7-4-10-15-13)11-12-5-2-1-3-6-12/h1-7,10,15H,8-9,11H2 |
Clé InChI |
ASMYLUPUFASINX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC(=O)CCC2=CC=CN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


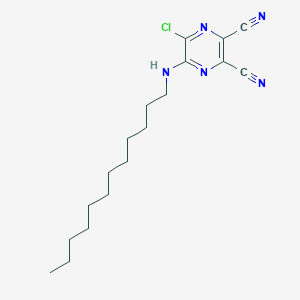
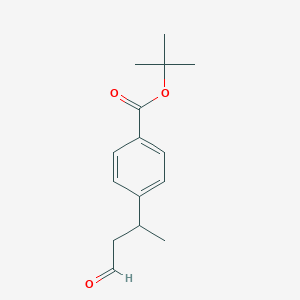
![(1R,2R,4R)-2-Fluorobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14237172.png)
![2-[(2,4-Dinitrophenyl)sulfanyl]ethyl 2-bromo-2-methylpropanoate](/img/structure/B14237173.png)
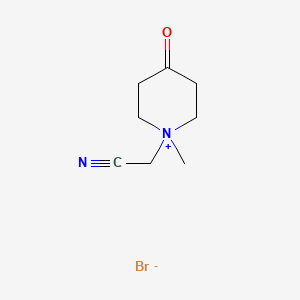
![N-[4-[4-(3-Chlorophenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]propionamide](/img/structure/B14237180.png)
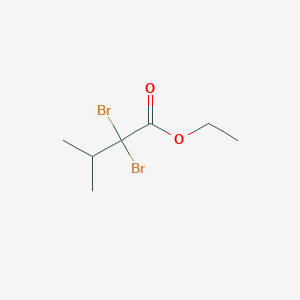
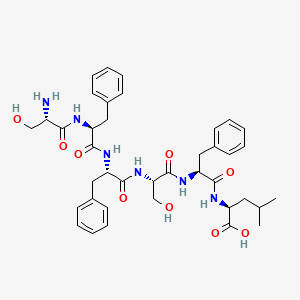

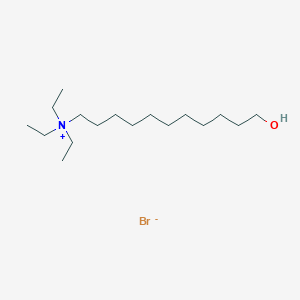
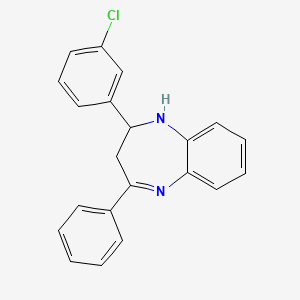
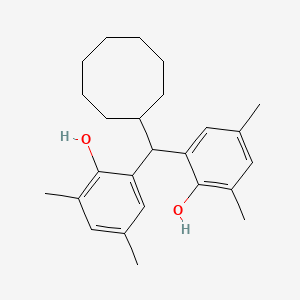
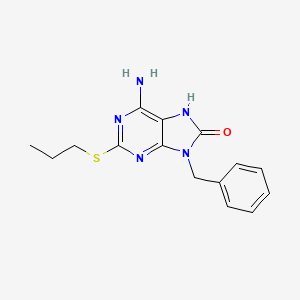
![1-[(4-Chlorophenyl)methyl]-6-methoxynaphthalene-2-carbaldehyde](/img/structure/B14237238.png)
